tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058541
InChI: InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C10H18BrNO2
Molecular Weight: 264.16 g/mol

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18058541

Molecular Formula: C10H18BrNO2

Molecular Weight: 264.16 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate -

Specification

Molecular Formula C10H18BrNO2
Molecular Weight 264.16 g/mol
IUPAC Name tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
Standard InChI Key XBCLFXIDLLRPCQ-UHFFFAOYSA-N
Canonical SMILES CC(C1CN(C1)C(=O)OC(C)(C)C)Br

Introduction

Chemical and Physical Properties

Structural Characteristics

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate consists of a four-membered azetidine ring substituted with a bromoethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations . Key spectral data include:

  • IR: Peaks at 1,664–1,681 cm1^{-1} (C=O stretch) and 725 cm1^{-1} (C-Br stretch).

  • 1^1H NMR: Signals at δ 3.5–4.1 ppm (azetidine CH2_2), δ 1.4 ppm (tert-butyl CH3_3), and δ 1.8–2.2 ppm (bromoethyl CH2_2Br) .

  • 13^{13}C NMR: Resonances at δ 155 ppm (Boc carbonyl), δ 35 ppm (azetidine CH2_2), and δ 30 ppm (tert-butyl carbons) .

Physicochemical Data

PropertyValueSource
Molecular Weight264.16 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DCM, DMF, THF
StabilitySensitive to moisture, light

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions yields the azetidine core .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine installs the Boc group .

  • Bromination: Reaction of the azetidine intermediate with PBr3\text{PBr}_3 or NBS\text{NBS} introduces the bromoethyl moiety .

Optimization and Yield

  • Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates and facilitate reaction homogeneity .

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions .

  • Purity: Gas chromatography (GC) analyses confirm purities >98%, with column chromatography (silica gel, hexane/EtOAc) as the standard purification method .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions to form carbon-nitrogen or carbon-carbon bonds. Examples include:

  • Anticancer Agents: Analogous azetidine derivatives exhibit cytotoxicity against HepG2\text{HepG2} and MCF-7\text{MCF-7} cell lines .

  • Antimicrobials: Thiazole- and triazole-containing analogs demonstrate activity against E. coli\text{E. coli} and S. aureus\text{S. aureus} .

Ligand Design

The azetidine scaffold serves as a rigid backbone for developing ligands targeting G protein-coupled receptors (GPCRs) and kinases . For instance, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (a structural analog) is used in synthesizing RORγt modulators for autoimmune disease treatment .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves; wash skin post-contact
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse in ventilated areas
SupplierQuantityPrice (USD)Purity
TRC25 mg26595%
AK Scientific100 mg85695%
Chemenu5 g1,86995%

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